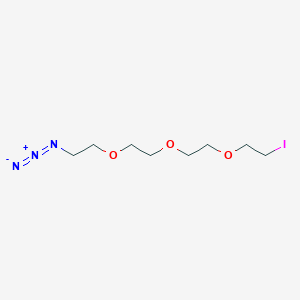
Iodo-PEG3-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo-PEG3-Azide is a versatile, high-purity chemical compound that contains an iodine atom, a polyethylene glycol (PEG) spacer with three ethylene glycol units, and an azide functional group . It plays a crucial role in bioconjugation techniques, particularly in click chemistry reactions .
Molecular Structure Analysis
The molecular formula of this compound is C8H16IN3O3 . It has a molecular weight of 329.14 . The structure contains an iodine atom, a PEG spacer with three ethylene glycol units, and an azide functional group .Chemical Reactions Analysis
The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a colorless to yellow oil . It is soluble in water and polar organic solvents . The hydrophilic PEG spacer increases its solubility in aqueous media .Applications De Recherche Scientifique
Réactifs de bioconjugaison
Iodo-PEG3-Azide est utilisé comme réactif de bioconjugaison {svg_1}. Il contient un groupe fonctionnel iodure hautement réactif qui peut alkyler une variété de nucléophiles centrés sur C-, O-, N-, S- et autres {svg_2}.
Chimie Click
Le groupe azide dans this compound participe à des réactions de chimie click {svg_3}. La chimie click est un type de réaction chimique qui assemble de petites unités en une grande variété de matériaux dans des conditions douces.
Alkylation Rapide
Les iodures organiques, comme celui présent dans this compound, sont environ un ordre de grandeur plus actifs que les bromures et quatre ordres de grandeur plus actifs que les chlorures dans les réactions S N 2 {svg_4}. Cela signifie que la même alkylation prendra 10 fois moins de temps avec l'iodure qu'avec le bromure {svg_5}.
Liaison Hydrophile
This compound agit comme un lieur hydrophile modérément long {svg_6}. L'espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux {svg_7}.
Systèmes de Libération de Médicaments
En R&D pharmaceutique, this compound joue un rôle crucial dans la création de systèmes de libération ciblée de médicaments {svg_8}. Son groupe azide facilite la formation de liaisons covalentes stables avec des molécules contenant des alcynes {svg_9}.
Modification des Protéines ou des Peptides
This compound est utilisé pour modifier les protéines ou les peptides {svg_10}. Le groupe azide peut réagir avec l'alcyne, le BCN, le DBCO via la chimie click pour donner une liaison triazole stable {svg_11}.
Lieur Non Clivable pour la Bio-conjugaison
This compound est un lieur non clivable pour la bio-conjugaison {svg_12}. Il contient un groupe azide et un groupe X (F, Cl, Br, I) liés par une chaîne PEG linéaire {svg_13}.
Réactions de Substitution Nucléophile
L'iodure dans this compound est un très bon groupe partant pour les réactions de substitution nucléophile {svg_14}. Cette propriété en fait un outil précieux dans la synthèse de molécules complexes.
Mécanisme D'action
Target of Action
Iodo-PEG3-Azide is primarily used in bioconjugation techniques, particularly in click chemistry reactions . Its azide group facilitates the formation of stable covalent bonds with alkyne-containing molecules . This allows researchers to create targeted drug delivery systems, modify proteins or peptides, and develop novel pharmaceuticals .
Mode of Action
This compound contains iodide and azide moieties . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions . This means that the iodide can be replaced by a nucleophile, a molecule that donates an electron pair to form a covalent bond .
Biochemical Pathways
The azide group of this compound can participate in nucleophilic substitution reactions . This property allows it to be used in the synthesis of various organic compounds . In addition, the azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is often used in the creation of targeted drug delivery systems, protein or peptide modifications, and the development of novel pharmaceuticals .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed within the body . .
Result of Action
The primary result of this compound’s action is the formation of stable covalent bonds with alkyne-containing molecules . This enables the creation of targeted drug delivery systems, the modification of proteins or peptides, and the development of novel pharmaceuticals .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at -20°C . Changes in these conditions could potentially affect the stability and efficacy of this compound.
Orientations Futures
Analyse Biochimique
Biochemical Properties
Iodo-PEG3-Azide interacts with various biomolecules in biochemical reactions . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions .
Cellular Effects
It is known that the azide group of this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its highly reactive iodide functional group, which can alkylate a variety of C-, O-, N-, S-centered, and other nucleophiles . Organic iodides are roughly an order of magnitude more active than bromides and four orders of magnitude more active than chlorides in S N 2 reactions . This means that the same alkylation will take 10x less time with iodide than with bromide .
Propriétés
IUPAC Name |
1-azido-2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16IN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRYEFKWTSOFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCI)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16IN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


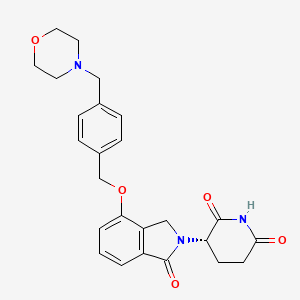
![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)

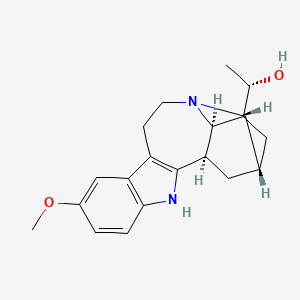
![1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one](/img/structure/B608045.png)

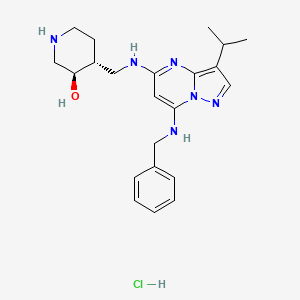

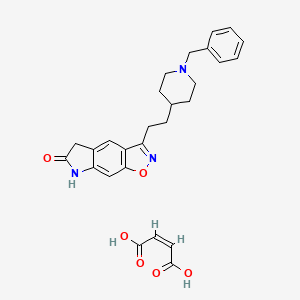
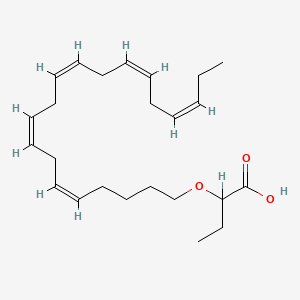
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)